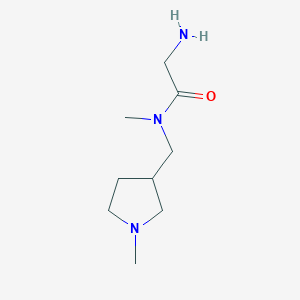
1-(4-Nitrobenzyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrobenzyl)azetidin-3-ol is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrobenzyl)azetidin-3-ol typically involves the reaction of azetidin-3-ol with 4-nitrobenzyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Nitrobenzyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The azetidine ring can be opened under acidic or basic conditions, leading to the formation of linear amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Acidic or basic conditions.
Substitution: Tosyl chloride (TsCl) with a base.
Major Products Formed
Oxidation: 1-(4-Aminobenzyl)azetidin-3-ol.
Reduction: Linear amines.
Substitution: Tosylated derivatives.
Aplicaciones Científicas De Investigación
1-(4-Nitrobenzyl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrobenzyl)azetidin-3-ol is not well-documented. its reactivity is primarily driven by the ring strain of the azetidine ring, which makes it susceptible to ring-opening reactions. The nitro group can also participate in redox reactions, contributing to the compound’s overall reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: The parent compound of the azetidine family, known for its high ring strain and reactivity.
1-Benzylazetidin-3-ol: Similar structure but lacks the nitro group, resulting in different reactivity and applications.
1-(4-Methoxybenzyl)azetidin-3-ol: Contains a methoxy group instead of a nitro group, leading to variations in chemical behavior.
Uniqueness
1-(4-Nitrobenzyl)azetidin-3-ol is unique due to the presence of the nitro group, which imparts distinct redox properties and reactivity compared to other azetidine derivatives. This makes it a valuable compound for specific applications in synthetic chemistry and drug discovery .
Propiedades
IUPAC Name |
1-[(4-nitrophenyl)methyl]azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10-6-11(7-10)5-8-1-3-9(4-2-8)12(14)15/h1-4,10,13H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEJTDCCIWWPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 3-[(3-chlorophenyl)formamido]propanoate](/img/structure/B7861421.png)




![3-[(2,5-Difluorophenoxy)methyl]piperidine](/img/structure/B7861456.png)




![2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol](/img/structure/B7861488.png)
![1-[(2-chlorophenyl)methyl]-1H-pyrazole](/img/structure/B7861494.png)
![1-[(3-Bromo-4-methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B7861501.png)

